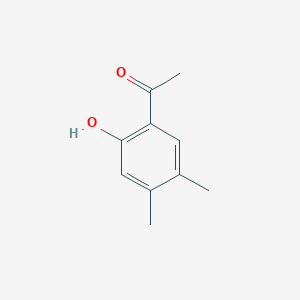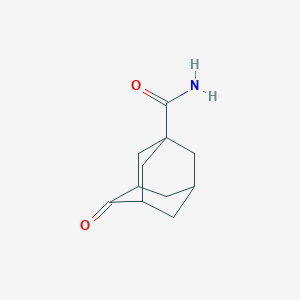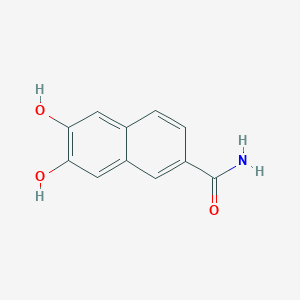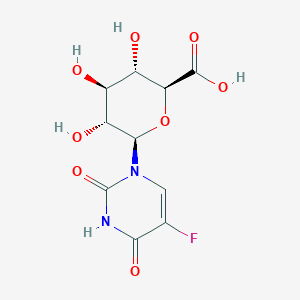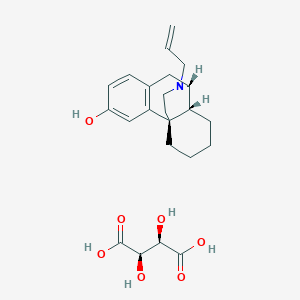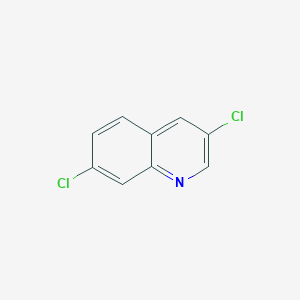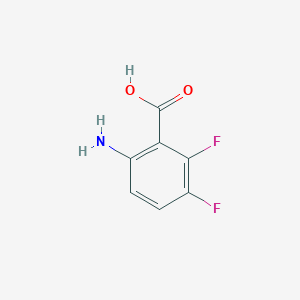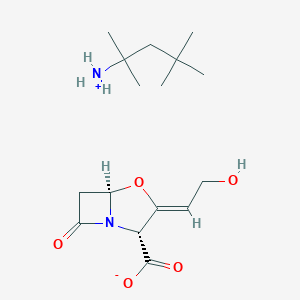![molecular formula C9H10O2 B128396 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene CAS No. 149388-13-6](/img/structure/B128396.png)
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene, also known as MDSD, is a unique organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anticancer agent.
Biochemical And Physiological Effects
Studies have shown that 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene exhibits a range of biochemical and physiological effects. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages And Limitations For Lab Experiments
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has several advantages for use in lab experiments, including its unique structure and potential applications in drug discovery and materials science. However, the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the biological activity of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has not been fully characterized, and further research is needed to fully understand its potential applications.
Future Directions
There are several potential future directions for research on 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. One area of interest is the development of new drugs based on the structure of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. Additionally, further research is needed to fully understand the mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene and its potential applications in various fields of science. Finally, the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene could be optimized to reduce the complexity and cost of the process, making it more accessible for use in research and industry.
Conclusion
In conclusion, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a unique organic compound that has shown potential applications in various fields of scientific research. The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene involves a multistep process that begins with the reaction of 2,3-dihydrofuran and glyoxal in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including a retro-Diels-Alder reaction and a Diels-Alder reaction, to yield 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers.
properties
CAS RN |
149388-13-6 |
|---|---|
Product Name |
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene |
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
8-methylidene-1,4-dioxaspiro[4.5]deca-6,9-diene |
InChI |
InChI=1S/C9H10O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h2-5H,1,6-7H2 |
InChI Key |
BLWANRUGSQKSJE-UHFFFAOYSA-N |
SMILES |
C=C1C=CC2(C=C1)OCCO2 |
Canonical SMILES |
C=C1C=CC2(C=C1)OCCO2 |
synonyms |
1,4-Dioxaspiro[4.5]deca-6,9-diene, 8-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



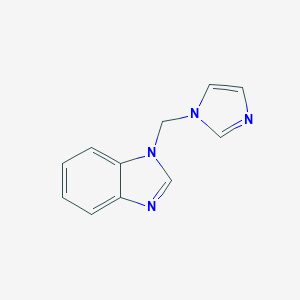
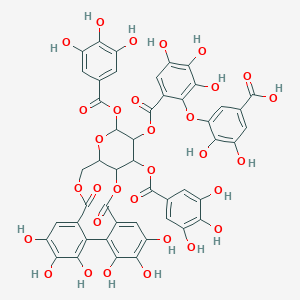
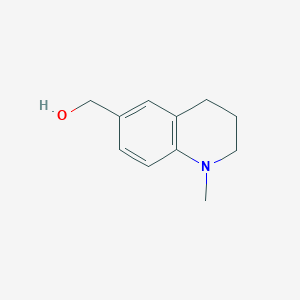
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
